molecular formula C6H12O6 B12056658 D-Mannose-UL-13C6

D-Mannose-UL-13C6

Cat. No.: B12056658
M. Wt: 186.11 g/mol
InChI Key: WQZGKKKJIJFFOK-APHFOIPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Mannose-UL-13C6 (CAS 287100-74-7) is a high-purity, uniformly 13C-labeled monosaccharide exclusively for research applications. As an isotopically labeled analog of D-mannose, it serves as a critical tool in tracking and elucidating biochemical pathways. In the field of metabolism, it is used for tracing the utilization of D-mannose, which is absorbed but not extensively metabolized in the human body, and is rapidly excreted in urine . Its primary research value in glycobiology stems from its role in studying the biosynthesis of glycoproteins and other essential glycans . A major area of investigation involves the mechanism of D-mannose against uropathogenic E. coli (UPEC). Research indicates that D-mannose acts by competitively inhibiting bacterial adhesion to the urothelium. It binds with high affinity to the FimH adhesin located at the tip of the type 1 fimbriae of UPEC through reversible, non-covalent interactions, thereby preventing colonization and promoting bacterial washout during micturition . This compound is for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

186.11 g/mol

IUPAC Name

(3S,4S,5S,6R)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

WQZGKKKJIJFFOK-APHFOIPNSA-N

Isomeric SMILES

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@@H]([13CH](O1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

  • Selection of Labeled Precursors : High-purity 13C-labeled glucose (13C6H12O6^{13}C_6H_{12}O_6) serves as the primary reactant. Isotopic enrichment is achieved through biosynthesis in 13C-enriched media or chemical synthesis using 13CO₂ as a carbon source in photosynthetic organisms.

  • Epimerization Catalysis : The glucose precursor is subjected to epimerization under acidic conditions using molybdate catalysts (e.g., sodium molybdate). This step induces stereochemical inversion at the C2 position, converting glucose to mannose.

  • Reaction Optimization : Parameters such as temperature (85–100°C), catalyst concentration (2.5–3‰ by glucose weight), and reaction time are critical for maximizing yield while minimizing side reactions like degradation or over-epimerization.

Table 1: Typical Reaction Conditions for Epimerization

ParameterRange
Temperature85–100°C
Catalyst Concentration2.5–3‰ (w/w)
Reaction Time4–8 hours
Glucose Concentration45–55% (w/v)

Catalytic Epimerization of 13C-Labeled Glucose

The epimerization process, detailed in patent CN101851689A, involves molybdate-catalyzed isomerization under vacuum to prevent oxidative degradation. The mechanism proceeds via a keto-enol tautomerization intermediate, where the molybdate ion stabilizes the transition state, facilitating C2 epimerization.

Critical Process Considerations

  • Acidic Environment : pH is maintained between 2.5–3.5 using hydrochloric or sulfuric acid to enhance catalyst activity.

  • Vacuum Application : Reduces thermal degradation by lowering the boiling point of the reaction mixture.

  • Yield and Purity : Post-reaction mixtures typically contain 28–30% mannose, with the remainder being unreacted glucose and trace byproducts.

Simulated Moving Bed Chromatography for Separation

Following epimerization, the glucose-mannose mixture is separated using simulated moving bed (SMB) chromatography , a continuous chromatographic technique that enhances resolution and throughput.

SMB Operational Parameters

  • Stationary Phase : Cation-exchange resins in calcium or sodium form.

  • Mobile Phase : Deionized water at 60–80°C.

  • Elution Profile : The mannose-rich fraction (Component B1) is collected, while the glucose-rich fraction (Component A1) is recycled into the epimerization reactor.

Table 2: SMB Chromatography Performance Metrics

MetricValue
Mannose Purity in B1>90%
Glucose Recovery in A1>95%
Throughput5–10 kg/h per liter resin

Crystallization and Purification Techniques

The mannose-rich eluent (Component B1) undergoes multi-stage crystallization to achieve pharmaceutical-grade purity.

Aqueous Crystallization Protocol

  • Evaporative Concentration : The eluent is concentrated to 90–95% solids using a triple-effect evaporator.

  • Cooling Gradient : Controlled cooling from 85°C to 20–30°C over 60–100 hours, with incremental temperature reductions to optimize crystal growth.

  • Centrifugation : Crude crystals are separated from the mother liquor, yielding this compound with >95% purity.

Table 3: Crystallization Conditions and Outcomes

ParameterValue
Initial Concentration90–95% (w/w)
Cooling Rate0.5–1.0°C/hour
Final Temperature20–30°C
Crystallization Time60–100 hours
Yield51–55%

Analytical Verification of 13C Incorporation

Post-synthesis, the isotopic purity of this compound is confirmed using:

  • Mass Spectrometry (MS) : Quantifies 13C enrichment (>99% atom purity).

  • Nuclear Magnetic Resonance (NMR) : 13C-NMR spectra validate uniform labeling and absence of unlabeled contaminants.

Industrial-Scale Production and Challenges

While laboratory-scale synthesis is well-established, scaling up poses challenges:

  • Cost of 13C Precursors : Uniformly labeled glucose constitutes >70% of raw material costs.

  • Catalyst Lifespan : Molybdate catalysts require frequent regeneration due to leaching under acidic conditions.

  • Crystallization Efficiency : Optimizing cooling gradients and seeding protocols is critical to preventing amorphous solid formation.

Chemical Reactions Analysis

Types of Reactions

D-Mannose-UL-13C6 undergoes various chemical reactions similar to its unlabeled counterpart. These include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Therapeutic Applications in Urinary Tract Infections

D-mannose has garnered attention for its efficacy in preventing and treating UTIs. The mechanism involves inhibiting the adhesion of uropathogenic Escherichia coli to the bladder wall, thereby reducing infection rates.

Clinical Studies:

  • A randomized clinical trial demonstrated that D-mannose significantly reduced UTI recurrence rates compared to a placebo. In one study, women taking 1.5 g of D-mannose twice daily for three days followed by daily doses experienced a recurrence rate of only 4.5%, compared to 33.3% in the untreated group .
  • Another study compared D-mannose with antibiotics, showing that the mean time to UTI recurrence was significantly longer for those treated with D-mannose (200 days) than for those receiving antibiotics (52.7 days) .

Mechanism of Action:
D-Mannose-UL-13C6 can be utilized to trace metabolic pathways in cells during UTI treatment studies. By using liquid chromatography-mass spectrometry (LC-MS), researchers can differentiate between metabolites derived from glucose and those derived from mannose, providing insights into how D-mannose alters metabolic processes in inflammatory conditions .

Metabolic Disorders and Cellular Metabolism

This compound has potential applications in studying metabolic disorders due to its role in carbohydrate metabolism.

Effects on Macrophage Function:
Research indicates that D-mannose can modulate macrophage activity by altering glucose metabolism. In vitro studies have shown that D-mannose treatment reduces lactate secretion and ATP levels in LPS-stimulated macrophages, indicating a decrease in glycolytic activity . This suppression may have implications for inflammatory diseases where macrophage activation plays a critical role.

Potential Benefits:

  • Metabolic Syndrome: D-mannose may help reverse some effects associated with metabolic syndrome by improving insulin sensitivity and glucose homeostasis.
  • Gut Microbiome Regulation: As a prebiotic, D-mannose may support beneficial gut bacteria, potentially aiding in digestive health and metabolic regulation .

Case Studies and Research Findings

Study Objective Findings
Domenici et al. (2022)Evaluate efficacy of D-mannose for UTI treatmentSignificant symptom improvement; lower recurrence rates with prophylactic use
Porru et al. (2022)Compare D-mannose with antibiotics for recurrent UTIsIncreased time to recurrence with D-mannose; fewer side effects compared to antibiotics
Lenger et al. (2020)Systematic review of D-mannose efficacySimilar efficacy to antibiotics for preventing recurrent UTIs; recommended as a safe alternative

Mechanism of Action

D-Mannose-UL-13C6 exerts its effects by mimicking the natural D-Mannose in biological systems. It is absorbed but not metabolized by the human body, allowing it to act as a competitive inhibitor for bacterial adhesion in urinary tract infections. The labeled carbon atoms enable detailed tracking and analysis of mannose metabolism and its interactions with other biomolecules .

Comparison with Similar Compounds

Structural and Isotopic Comparisons

Table 1: Key Properties of D-Mannose-UL-13C6 and Related Isotope-Labeled Sugars
Compound Molecular Formula Molecular Weight (g/mol) Isotopic Purity Key Applications
This compound ¹³C₆H₁₂O₆ 186.11 >95% (HPLC) Metabolic flux analysis, NMR
D-Mannitol-UL-13C6 ¹³C₆H₁₄O₆ 188.13 >95% (HPLC) Osmotic stabilizer, tracer in renal studies
D-Glucose-13C6 ¹³C₆H₁₂O₆ 186.11 ≥99% ¹³C Protein expression, glycolysis studies
2-Deoxy-D-[UL-13C6]glucose-6-phosphate ¹³C₆H₁₃O₈P 250.09 N/A Inhibiting hexokinase in cancer metabolism
N-Acetyl-D-[UL-13C6]glucosamine ¹³C₈H₁₅¹⁵NO₆ 230.13 Custom synthesis Glycobiology, hyaluronic acid synthesis
Structural Distinctions:
  • D-Mannose vs. D-Glucose: Both are epimers (differing at C2 and C4 stereochemistry), but D-Glucose-13C6 is prioritized for glycolysis studies due to its central role in energy metabolism .
  • D-Mannose vs. D-Mannitol: Mannitol is a reduced sugar alcohol (additional hydrogens at C1 and C6), making it ideal for osmotic stress experiments .
  • Functional Modifications : Derivatives like 2-deoxy-D-glucose-6-phosphate lack hydroxyl groups at specific positions (e.g., C2), enabling selective inhibition of enzymatic pathways .
Table 2: Application-Specific Comparisons
Compound Research Context Advantages Over this compound
This compound Tracking mannose utilization in immune cells Specific to mannose metabolism
D-Glucose-13C6 Isotope tracing in central carbon metabolism Higher isotopic purity (≥99% ¹³C)
N-Acetyl-D-[UL-13C6]glucosamine Studying O-GlcNAcylation in signaling pathways Incorporates ¹⁵N for dual-isotope studies

Key Findings :

  • D-Glucose-13C6 has been used to synthesize UDP-glucose-¹³C₆ for glycosylation studies, leveraging its high isotopic purity .
  • D-Mannitol-UL-13C6 is non-metabolizable, making it superior for renal clearance studies compared to metabolically active this compound .

Isotopic Labeling and Purity

  • This compound (>95% ¹³C) vs. D-Glucose-13C6 (≥99% ¹³C): Higher purity in glucose enhances sensitivity in quantitative NMR and mass spectrometry .
  • Positional Isotopomers: Compounds like D-[1-²H]mannose () use deuterium for specific hydrogen-bonding studies, contrasting with uniform ¹³C labeling in this compound .

Biological Activity

D-Mannose-UL-13C6 is a stable isotopic form of D-mannose, a simple sugar that has garnered attention for its significant biological activities, particularly in the context of preventing urinary tract infections (UTIs) and its role in glycosylation processes. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of D-Mannose

D-Mannose is an epimer of glucose and naturally occurs in various fruits and plants. It is primarily known for its ability to inhibit the adhesion of uropathogenic Escherichia coli (UPEC) to the urothelium, which is crucial for preventing UTIs. The incorporation of carbon-13 isotopes in this compound allows for advanced metabolic tracing studies, enhancing our understanding of its biological functions.

Inhibition of Bacterial Adhesion
D-Mannose prevents UPEC from adhering to the bladder wall by competitively blocking the lectin-like adhesins on the bacteria. This action significantly reduces the risk of infection. Research indicates that D-mannose can be as effective as antibiotics in preventing recurrent UTIs, with a pooled relative risk reduction of 0.23 compared to placebo and 0.39 compared to antibiotics .

Metabolic Pathways
D-Mannose is involved in critical metabolic pathways, particularly in glycosylation processes. It plays a vital role in synthesizing glycoproteins and glycolipids, which are essential for various cellular functions. Studies have shown that exogenous mannose can improve glycosylation in cells deficient in this process .

Case Studies

  • Urinary Tract Infections
    A systematic review and meta-analysis involving eight studies demonstrated that D-mannose significantly reduced the recurrence of UTIs among women. The studies included randomized controlled trials and prospective cohorts, indicating a high level of evidence supporting its use as a non-antibiotic preventive measure .
  • Glycosylation Improvement
    Research has shown that small increases in exogenous mannose can dramatically enhance deficient glycosylation in patients with mutations affecting mannose metabolism. This finding highlights the therapeutic potential of D-mannose in treating glycosylation disorders .

Data Table: Efficacy of D-Mannose in UTI Prevention

Study TypeNumber of ParticipantsUTI Recurrence Rate (D-Mannose)UTI Recurrence Rate (Placebo/Antibiotics)Relative Risk Reduction
Randomized Controlled Trials12523%100%0.23
Combined Treatment Studies16339%100%0.39

Q & A

Basic Research Questions

Q. How can researchers determine the purity and isotopic enrichment of D-Mannose-UL-13C6 in experimental samples?

  • Methodology : Use High-Performance Liquid Chromatography (HPLC) coupled with Evaporative Light Scattering Detection (ELSD) or Refractive Index Detection (RID) to separate and quantify unlabeled vs. labeled mannose. Confirm isotopic enrichment via Mass Spectrometry (MS) by analyzing the mass-to-charge ratio (e.g., LC-MS/MS with selected reaction monitoring for 13C6 isotopes) .
  • Validation : Compare results against certified reference materials and perform spike-recovery experiments to assess accuracy .

Q. What are the optimal storage conditions for this compound to prevent isotopic exchange or degradation?

  • Approach : Conduct stability studies under varying temperatures (-80°C, -20°C, 4°C) and humidity levels. Monitor degradation using Nuclear Magnetic Resonance (NMR) to detect structural changes and Isotope Ratio Mass Spectrometry (IRMS) to track 13C loss over time .
  • Recommendation : Store lyophilized samples in inert, moisture-free environments at -80°C for long-term stability .

Q. Which analytical techniques are most effective for tracing this compound in cellular metabolic pathways?

  • Protocol : Employ Stable Isotope-Resolved Metabolomics (SIRM) using Gas Chromatography-MS (GC-MS) or Liquid Chromatography-MS (LC-MS) to track 13C incorporation into glycolytic or pentose phosphate pathway intermediates .
  • Data Normalization : Use internal standards (e.g., uniformly labeled 13C-glucose) to correct for instrument variability .

Advanced Research Questions

Q. How can researchers design tracer studies using this compound to quantify metabolic flux in complex biological systems?

  • Experimental Design :

Hypothesis Testing : Formulate a hypothesis using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Time-Course Sampling : Collect samples at multiple time points to capture dynamic flux changes.

Computational Modeling : Integrate data with tools like Isotopomer Spectral Analysis (ISA) or 13C Metabolic Flux Analysis (13C-MFA) to map flux distributions .

  • Validation : Compare flux results with genetic or pharmacological perturbations (e.g., enzyme inhibitors) to confirm pathway activity .

Q. What strategies resolve contradictory data when this compound labeling yields inconsistent metabolic incorporation rates across replicates?

  • Troubleshooting :

  • Technical Variability : Standardize cell culture conditions (e.g., nutrient availability, oxygenation) and use automated sample preparation to minimize human error .
  • Biological Variability : Increase sample size and apply ANOVA or mixed-effects models to distinguish biological vs. technical noise .
    • Pathway-Specific Analysis : Use subcellular fractionation to isolate organelles (e.g., mitochondria, cytosol) and assess compartment-specific labeling .

Q. How can multi-omics datasets (e.g., transcriptomics, proteomics) be integrated with this compound tracing data to identify regulatory nodes in carbohydrate metabolism?

  • Workflow :

Data Alignment : Use multi-omics integration platforms (e.g., XCMS Online, MetaboAnalyst) to cross-reference isotopic labeling patterns with gene/protein expression .

Network Analysis : Apply weighted correlation networks or machine learning (e.g., random forests) to identify hub metabolites or genes driving flux changes .

  • Interpretation : Validate candidate nodes via CRISPR/Cas9 knockout or overexpression studies .

Methodological Best Practices

Q. What statistical methods are recommended for analyzing time-resolved 13C labeling data?

  • Tools :

  • Principal Component Analysis (PCA) to reduce dimensionality and identify outlier samples.
  • Kinetic Modeling (e.g., Michaelis-Menten equations) to estimate enzyme activity .
    • Reporting : Include error bars (standard deviation) and p-values adjusted for multiple comparisons (e.g., Benjamini-Hochberg correction) .

Q. How should researchers address isotopic dilution effects when using this compound in vivo?

  • Mitigation :

  • Dose Optimization : Perform pilot studies to determine the minimum tracer dose required for detectable 13C enrichment.
  • Compartmental Modeling : Account for endogenous unlabeled mannose pools using physiologically based pharmacokinetic (PBPK) models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.